molecular formula C8H17O5PS B1265703 Acetoxon CAS No. 2425-25-4

Acetoxon

Cat. No. B1265703
CAS RN: 2425-25-4
M. Wt: 256.26 g/mol
InChI Key: ZRCQYAQOWIQUBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthetic Biology on Acetogenic Bacteria : The synthesis of biochemicals from C1 gases using acetogenic bacteria is studied, highlighting their role in converting these gases into value-added biochemicals via the Wood-Ljungdahl pathway. These bacteria have been used as biocatalysts, although challenges exist due to their slow growth rates and low productivities (Jin et al., 2020).
  • Acetoin Metabolism in Bacteria : Research on acetoin, a closely related compound, shows its significance as a physiological metabolite in microorganisms. Acetoin synthesis involves α-acetolactat synthase and α-acetolactate decarboxylase, potentially offering insights into Acetoxon synthesis (Xiao & Xu, 2007).

Molecular Structure Analysis

  • Gaseous Molecular Structure Determination : A study on the molecular structure of gaseous acetoxime, a compound related to Acetoxon, reveals planar molecular skeleton with asymmetrical distortions, indicating complex structural characteristics (Iijima et al., 1997).

Scientific Research Applications

Mechanisms of Action in Multiple Sclerosis Treatment

Glatiramer acetate, a form of Acetoxon, is primarily used in the treatment of multiple sclerosis (MS). Its mechanisms of action include competition with myelin-basic protein for binding to major histocompatibility complex molecules, and induction of regulatory cells. These processes contribute to its immunomodulatory effects in MS treatment (Neuhaus et al., 2001).

Acetoin's Role in Various Industries

Acetoin, another derivative of Acetoxon, finds applications in industries such as food, cigarettes, cosmetics, detergents, and chemical synthesis. Its ability to function as a flavor and fragrance agent, as well as its classification as a bio-based platform chemical, showcases its versatility (Xiao & Lu, 2014).

Enhancing Production of Acetoin

Research has focused on enhancing the production of acetoin through various methods, including genetic engineering, medium optimization, and process control. This is crucial for its application in the asymmetric synthesis of optically active pharmaceuticals and as a breath biomarker for early lung cancer diagnosis (Li et al., 2018).

Environmental Impact and Biodegradation

Acetochlor, a related compound, is used in agriculture but poses environmental risks due to its toxicity and high leaching capacity. Studies have explored its effects on aquatic life and the mechanisms of its toxicity. Research into the biodegradation of acetochlor in soil, especially involving earthworms, has provided insights into potential remediation strategies (Hao et al., 2018).

Glatiramer Acetate's Immunomodulatory Effects

Various studies have delved into the immunomodulatory effects of glatiramer acetate, exploring its impact on T cell responses and cytokine release, which play crucial roles in its therapeutic action against MS (Karandikar et al., 2002).

properties

IUPAC Name

ethyl 2-diethoxyphosphorylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O5PS/c1-4-11-8(9)7-15-14(10,12-5-2)13-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCQYAQOWIQUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041581
Record name Acetoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

BP: 73 °C at 0.005 mm Hg
Record name ACETOXON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Toxicants of this class phosphorylate almost irreversibly varying amt of acetylcholinesterase enzyme of tissues, allowing accum of acetylcholine at cholinergic neuro-effector junctions (muscarinic effects), and at skeletal muscle myoneural junctions and in autonomic ganglia (nicotinic effects). /Organophosphate pesticides/
Record name ACETOXON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Acetoxon

Color/Form

Liquid

CAS RN

2425-25-4
Record name Acetophos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2425-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetoxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETOXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4K0KB7I7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACETOXON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
YC Chiu, WC Dauterman - Biochemical Pharmacology, 1969 - Elsevier
… The & values of the relevant acetoxon homologs were of the same order as those of the … “leaving group” of the various homologs of malaoxon and acetoxon had on the affinity (KG), the …
Number of citations: 8 www.sciencedirect.com
WJ Wiswesser - Pesticide Index Fifth Edition, 1976 - BioOne
Wiswesser Line Notation: 1SX1&1&1UN0VM1 aldrin (BSI; ISO) Synonyms: Compound-118 (Shell); ENT-15949; HHDN (Great Britain); Octalene*(J. Hyman & Co.) CAS nomenclature:(la…
Number of citations: 44 bioone.org
G Voss, WG Dauterman… - Journal of Economic …, 1964 - academic.oup.com
… schemes dimethyl acethion and dimethyl acetoxon, which have only one carboxyester group, were also studied, To investigate the effect of molecular length between two active groups (…
Number of citations: 11 academic.oup.com
RD O'brien, GD Thorn, RW Fisher - Journal of Economic …, 1958 - academic.oup.com
… Very similar values were obtaincd with other cholinesterases: with eQ,throcytes, acetoxon … nerve cor(!.acethion had a ploDof 5.], acetoxon (j.8.The most important results in table 2 arc …
Number of citations: 26 academic.oup.com
AN Alekseev - Meditsinskaya Parazitologiya i Parazitarnye Bolezni, 1963 - cabdirect.org
Tests in eastern Siberia in which four organophosphates were compared with DDT for their toxicity to larvae of Simulium vulgäre Rubtsov, S.(Gnus) decimaium Dorog., Rubtsov & …
Number of citations: 1 www.cabdirect.org
LJ Dolby, MJ Schwarz - The Journal of Organic Chemistry, 1965 - ACS Publications
… Since the cfs-diacetate is the major substitution product under all of the acetolysis conditions, whereas the Prins reaction yields the trans isomer, it is doubtful that acetoxonium ion …
Number of citations: 17 pubs.acs.org
VM Saf'yanova, II Seledtsov - Meditsinskaya Parazitologiya i …, 1963 - cabdirect.org
In a test on the control of sandflies in Turkmenia in May-June 1961, four insecticides were applied at the rate of 2 g. toxicant per sq. m. to the interior surfaces of premises in a settlement …
Number of citations: 0 www.cabdirect.org
YC Chiu, AR Main, WC Dauterman - Biochemical Pharmacology, 1969 - Elsevier
… Chiu and Dauterman,* studying the effect that structural differences in the “leaving group” of the various homologs of malaoxon and acetoxon had on the affinity and the phosphorylation …
Number of citations: 43 www.sciencedirect.com
KB Gash, GU Yuen - The Journal of Organic Chemistry, 1966 - ACS Publications
In the course of a systematic study of polyols in our laboratory, we found it very convenient to use 0ls-labeled acetate as a means of determining the role played by “acetoxonium ion” …
Number of citations: 13 pubs.acs.org
NE Flitters - Journal of Economic Entomology, 1964 - academic.oup.com
The influence of photoperiod, light intensity, and temperature on the late afternoon or early evening mating habit of the Mexican fruit fly, Anastrepha ludens (Loew), was investigated in …
Number of citations: 28 academic.oup.com

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